KKI-5 TFA

Catalog No.
S8371676
CAS No.
M.F
C37H56F3N11O11
M. Wt
887.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KKI-5 TFA

Product Name

KKI-5 TFA

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C37H56F3N11O11

Molecular Weight

887.9 g/mol

InChI

InChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1

InChI Key

GBZSRLCMFNWABJ-FBOHXFPGSA-N

SMILES

Array

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.C(=O)(C(F)(F)F)O

KKI-5 TFA (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 trifluoroacetate) is a highly specific, synthetic hexapeptide inhibitor of tissue kallikrein (KLK1). Designed to precisely map the amino acid 386-391 region of bovine kininogen-1, it acts as a competitive substrate analog that blocks the kallikrein proteolytic site [1]. In procurement contexts, the trifluoroacetate salt form is prioritized over the free base due to its higher aqueous solubility and handling stability, making it a critical reagent for oncology research, specifically in attenuating breast cancer cell invasion, and for distinguishing tissue kallikrein activity from other serine proteases .

Substituting KKI-5 TFA with broad-spectrum serine protease inhibitors (such as aprotinin or PMSF) or plasma kallikrein-specific inhibitors (such as ecallantide) fundamentally compromises assay integrity. Tissue kallikrein (KLK1) and plasma kallikrein (KLKB1) possess distinct substrate specificities and physiological roles; using a non-selective or mismatched inhibitor leads to off-target blockade of the coagulation cascade and confounding experimental data [1]. Furthermore, attempting to use the KKI-5 free base instead of the TFA salt introduces severe solubility bottlenecks, often requiring cytotoxic organic solvents that artificially alter cell viability in sensitive invasion assays .

Aqueous Solubility and Handling: TFA Salt vs. Free Base

For live-cell assays, solvent selection is critical. KKI-5 TFA salt demonstrates high aqueous solubility, achieving concentrations of 9.09 mg/mL (10.24 mM) in water and 12.5 mg/mL in PBS with ultrasonication . In contrast, hydrophobic peptide free bases typically exhibit poor aqueous solubility (<1 mg/mL), necessitating the use of DMSO or other organic solvents. The TFA salt's >9-fold solubility advantage allows researchers to formulate the inhibitor entirely in aqueous buffers, eliminating solvent-induced cytotoxicity in sensitive breast cancer cell invasion models .

Evidence DimensionAqueous Solubility
Target Compound DataKKI-5 TFA: 9.09 mg/mL in H2O, 12.5 mg/mL in PBS
Comparator Or BaselineTypical peptide free base: <1 mg/mL in H2O (requires DMSO)
Quantified Difference>9-fold increase in aqueous solubility
ConditionsReconstitution in standard biological buffers (H2O, PBS) at room temperature

High aqueous solubility eliminates the need for cytotoxic organic co-solvents, ensuring that observed reductions in cell invasion are due to kallikrein inhibition, not solvent toxicity.

Target Specificity: Tissue Kallikrein vs. Broad-Spectrum Inhibitors

KKI-5 is engineered to exactly match the Ser386-Gln392 sequence of bovine kininogen-1, encompassing the specific aa388-389 cleavage site [1]. This substrate-mimetic design provides highly targeted competitive inhibition of tissue kallikrein. When compared to broad-spectrum serine protease inhibitors like aprotinin, which indiscriminately block multiple targets including trypsin, plasmin, and plasma kallikrein, KKI-5 ensures that downstream phenotypic changes (such as attenuated cell invasion) are exclusively linked to tissue kallikrein blockade [1].

Evidence DimensionBinding Site Homology and Specificity
Target Compound DataKKI-5: 100% homology to the kininogen-1 cleavage site (aa386-391)
Comparator Or BaselineBroad-spectrum inhibitors (e.g., Aprotinin): Non-specific binding across multiple serine proteases
Quantified DifferenceExclusive targeting of the tissue kallikrein proteolytic pocket
ConditionsRational drug design and competitive binding assays

Procuring a highly specific substrate analog prevents off-target data artifacts, which is essential for validating tissue kallikrein as a therapeutic target in oncology.

Analytical Purity and Assay Reproducibility

In peptide procurement, truncated impurities can act as partial agonists or competitive antagonists, skewing assay results. Commercial KKI-5 TFA is synthesized and purified to >98% purity via HPLC . Compared to crude peptide mixtures or lower-grade syntheses (<90% purity), this high-purity standard ensures lot-to-lot consistency. This strict purity threshold is critical for generating reproducible dose-response curves in high-throughput screening and complex metastasis models .

Evidence DimensionAnalytical Purity
Target Compound DataKKI-5 TFA: >98% purity (HPLC)
Comparator Or BaselineCrude peptide syntheses: <90% purity with truncated impurities
Quantified DifferenceElimination of biologically active truncated peptide impurities
ConditionsHigh-throughput screening and in vitro cellular assays

Procuring high-purity peptides guarantees reproducible pharmacological data, reducing the risk of assay failure and wasted research capital.

Oncology Research and Metastasis Modeling

KKI-5 TFA is a primary reagent for in vitro breast cancer cell invasion assays. Its high aqueous solubility prevents solvent-induced cytotoxicity, allowing researchers to isolate the specific role of tissue kallikrein in tumor metastasis .

Protease Specificity Mapping and Assay Development

Due to its exact sequence homology to the kininogen-1 cleavage site, KKI-5 TFA serves as a critical benchmark inhibitor in biochemical assays designed to differentiate tissue kallikrein activity from plasma kallikrein and other serine proteases [1].

Kinin-Kallikrein System Investigations

Procured for studies focusing on the physiological cleavage of kininogen-1, providing a highly targeted tool to block the specific proteolytic event without disrupting broader enzymatic cascades [1].

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

11

Exact Mass

887.41128613 Da

Monoisotopic Mass

887.41128613 Da

Heavy Atom Count

62

Dates

Last modified: 01-05-2024

Explore Compound Types